molecular formula C22H21ClN6O2 B2785243 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251682-16-2

5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2785243
CAS No.: 1251682-16-2
M. Wt: 436.9
InChI Key: HRXJTGASFJZOJO-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with:

  • 1-Position substituent: A methylene-linked 2-(3-chlorophenyl)-5-methyl-1,3-oxazole group.
  • 4-Carboxamide group: Attached to a 2,3-dimethylphenyl group, which may enhance lipophilicity and metabolic stability compared to simpler aryl substituents .

The structural complexity positions it as a candidate for anticancer or antimicrobial applications, leveraging triazole-based pharmacophores known for diverse biological activities .

Properties

IUPAC Name

5-amino-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2/c1-12-6-4-9-17(13(12)2)25-21(30)19-20(24)29(28-27-19)11-18-14(3)31-22(26-18)15-7-5-8-16(23)10-15/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXJTGASFJZOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the cyclohexyl, dimethoxyphenyl, and thienylmethyl groups. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, disrupting cellular processes and leading to cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Activity: 5-Amino group: Enhances antiproliferative activity in triazoles (e.g., GP = -27.30% in SNB-75 cells) . Its absence in cyclopropyl or methyl-substituted analogues reduces potency . Oxazole vs. Simple Aryl Groups: The target compound’s oxazole-methyl group may improve target affinity compared to phenyl or methoxyphenyl substituents due to increased π-π stacking and steric effects . Carboxamide Linkage: N-(2,3-dimethylphenyl) in the target compound likely enhances metabolic stability over hydrophilic groups (e.g., hydroxypropan-2-yl), which may reduce bioavailability .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Oxazole rings are less prone to oxidative metabolism than furan or thiophene analogues, suggesting longer half-life .
  • Target Selectivity : The oxazole-3-chlorophenyl moiety may confer selectivity toward kinase or protease targets, unlike LexA-inhibiting carbamoylmethyl derivatives .

Biological Activity

5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of triazoles and oxazoles, which are known for their pharmacological potential. The unique combination of functional groups in this structure positions it as a candidate for various therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Structural Features

The compound features several key structural components that contribute to its biological activity:

Component Structural Features Biological Activity
5-amino-1H-triazoleTriazole ring; amino groupAntimicrobial properties
2-(3-chlorophenyl)-5-methyl oxazoleOxazole ring; chlorophenylAntiparasitic activity
N-(2,3-dimethylphenyl)Dimethyl-substituted aromatic groupPotential anticancer properties

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that it may inhibit key enzymes involved in metabolic pathways critical for pathogen survival. For instance, its antifungal properties are linked to the inhibition of ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51) . Additionally, studies have shown its potential in suppressing parasite burdens in models of Chagas' disease, indicating its antiparasitic efficacy .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of pathogens. In particular:

  • Fungal Inhibition : It has demonstrated effectiveness against various fungal strains by disrupting ergosterol synthesis.
  • Bacterial Activity : Preliminary studies suggest moderate to strong antibacterial efficacy against bacteria such as Salmonella typhi and Bacillus subtilis .

Antiparasitic Activity

Research has highlighted the compound's potential against protozoan infections. Derivatives have been shown to reduce parasite loads significantly in infected animal models . This suggests a promising avenue for treating diseases like Chagas' disease.

Anticancer Properties

The compound's ability to inhibit specific kinases and signaling pathways has been explored in cancer research. Its structural components may allow it to disrupt cellular processes that lead to cancer cell proliferation . Further investigations are needed to fully elucidate these mechanisms and their implications for cancer therapy.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antifungal Studies : A study demonstrated that derivatives of this compound effectively inhibited fungal growth by targeting key enzymes in ergosterol biosynthesis .
  • Antiparasitic Efficacy : In vivo experiments showed a reduction in parasite burdens in models infected with Trypanosoma cruzi, suggesting therapeutic potential against Chagas' disease .
  • Anticancer Research : Investigations into the mechanism of action revealed that the compound might induce apoptosis in cancer cells through kinase inhibition, although more detailed studies are required to confirm these findings .

Q & A

Q. What are the key steps in synthesizing the compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step approach:

  • Triazole Ring Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity of the 1,4-disubstituted triazole core .
  • Oxazole Subunit Assembly : Condensation of 3-chlorophenyl precursors with methyl-substituted oxazole intermediates under reflux conditions (e.g., in acetonitrile or DMF) .
  • Carboxamide Coupling : Amidation reactions using coupling agents like HATU or EDCI, with strict moisture control to avoid hydrolysis . Optimization requires adjusting solvents (e.g., DMF for solubility vs. acetonitrile for selectivity), temperature (60–100°C for cyclization), and catalyst loading (e.g., 10 mol% CuI for CuAAC) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing the compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity (e.g., triazole C-H at δ 7.8–8.2 ppm) and substitution patterns in aromatic rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 466.16) and detects impurities .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns with gradient elution (e.g., 70% acetonitrile/water) .

Advanced Research Questions

Q. How can SHELX programs be utilized in the crystallographic refinement of this compound?

  • Data Processing : Use SHELXT for initial phase determination via direct methods, followed by SHELXL for least-squares refinement with anisotropic displacement parameters .
  • Validation : Apply WinGX for geometry checks (e.g., bond angles within ±0.01 Å of expected values) and ORTEP for visualizing thermal ellipsoids .
  • Handling Twinning : For twinned crystals, employ the TWIN/BASF command in SHELXL to refine twin fractions and improve R1 values below 0.05 .

Q. What strategies are recommended for resolving contradictions between computational modeling and experimental data in structure-activity relationship (SAR) studies?

  • Docking vs. Bioassay Discrepancies : If computational models predict high affinity for a kinase target but bioassays show weak inhibition, verify protonation states of the triazole amino group (pKa ~6.5) under physiological conditions .
  • Free Energy Perturbation (FEP) : Use molecular dynamics to simulate binding energy differences between derivatives, cross-referenced with IC50 data .

Q. How can Design of Experiments (DoE) principles optimize the synthesis under continuous-flow conditions?

  • Parameter Screening : Vary residence time (30–120 s), temperature (40–80°C), and reagent stoichiometry (1:1 to 1:1.5) in a microreactor setup .
  • Response Surface Modeling : Use central composite design to identify optimal conditions (e.g., 60°C, 1:1.2 ratio) for >90% yield .
  • Robustness Testing : Assess sensitivity to impurities in starting materials via Monte Carlo simulations .

Q. What analytical approaches validate the regioselectivity of triazole ring formation?

  • X-ray Crystallography : Confirm 1,4-regiochemistry via crystal structure (e.g., C–N bond distances of 1.32 Å for triazole N1–C5) .
  • NOESY NMR : Detect spatial proximity between the oxazolylmethyl group and triazole protons to rule out 1,5-isomer formation .

Physicochemical Properties

Property Value Method/Source
Molecular FormulaC₂₃H₂₂ClN₇O₂HRMS (ESI+)
Molecular Weight487.93 g/molCalculated via PubChem
LogP (Octanol-Water)3.2 ± 0.3HPLC-derived
Aqueous Solubility (25°C)0.12 mg/mL (pH 7.4)Shake-flask method
Melting Point218–220°CDifferential Scanning Calorimetry

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